molecular formula C17H20N2O3S B4168711 2-(1,1-dioxido-2H-naphtho[1,8-cd][1,2]thiazol-2-yl)-N,N-diethylpropanamide

2-(1,1-dioxido-2H-naphtho[1,8-cd][1,2]thiazol-2-yl)-N,N-diethylpropanamide

Cat. No.: B4168711
M. Wt: 332.4 g/mol
InChI Key: FYMJYWRRUSQSBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,1-dioxido-2H-naphtho[1,8-cd][1,2]thiazol-2-yl)-N,N-diethylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphtho[1,8-cd]isothiazole core with a dioxido functional group and a diethylpropanamide side chain.

Preparation Methods

The synthesis of 2-(1,1-dioxido-2H-naphtho[1,8-cd][1,2]thiazol-2-yl)-N,N-diethylpropanamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the naphtho[1,8-cd]isothiazole core, followed by the introduction of the dioxido functional group and the diethylpropanamide side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-(1,1-dioxido-2H-naphtho[1,8-cd][1,2]thiazol-2-yl)-N,N-diethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1,1-dioxido-2H-naphtho[1,8-cd][1,2]thiazol-2-yl)-N,N-diethylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-2H-naphtho[1,8-cd][1,2]thiazol-2-yl)-N,N-diethylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the molecular targets of interest.

Comparison with Similar Compounds

2-(1,1-dioxido-2H-naphtho[1,8-cd][1,2]thiazol-2-yl)-N,N-diethylpropanamide can be compared with other similar compounds, such as:

    (1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetic acid: This compound has a similar core structure but different functional groups, leading to different chemical and biological properties.

    2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetohydrazide: Another compound with a similar core but different side chains, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N,N-diethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-4-18(5-2)17(20)12(3)19-14-10-6-8-13-9-7-11-15(16(13)14)23(19,21)22/h6-12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMJYWRRUSQSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(C)N1C2=CC=CC3=C2C(=CC=C3)S1(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,1-dioxido-2H-naphtho[1,8-cd][1,2]thiazol-2-yl)-N,N-diethylpropanamide
Reactant of Route 2
Reactant of Route 2
2-(1,1-dioxido-2H-naphtho[1,8-cd][1,2]thiazol-2-yl)-N,N-diethylpropanamide
Reactant of Route 3
Reactant of Route 3
2-(1,1-dioxido-2H-naphtho[1,8-cd][1,2]thiazol-2-yl)-N,N-diethylpropanamide
Reactant of Route 4
Reactant of Route 4
2-(1,1-dioxido-2H-naphtho[1,8-cd][1,2]thiazol-2-yl)-N,N-diethylpropanamide
Reactant of Route 5
Reactant of Route 5
2-(1,1-dioxido-2H-naphtho[1,8-cd][1,2]thiazol-2-yl)-N,N-diethylpropanamide
Reactant of Route 6
2-(1,1-dioxido-2H-naphtho[1,8-cd][1,2]thiazol-2-yl)-N,N-diethylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.